molecular formula C17H14ClNO4S2 B2583653 Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899965-97-0

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2583653
CAS RN: 899965-97-0
M. Wt: 395.87
InChI Key: VHOZQBZAGMBHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is an organic compound. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzothiophene ring, followed by the introduction of the sulfamoyl and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring system is aromatic, meaning it has a cyclic, planar arrangement of atoms with delocalized π electrons. The sulfamoyl and carboxylate groups may introduce polarity to the molecule, which could affect its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiophene ring might participate in electrophilic aromatic substitution reactions. The sulfamoyl group could potentially be involved in nucleophilic substitution reactions or elimination reactions. The carboxylate group might undergo reactions typical of carboxylic acids and their derivatives, such as esterification or amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug or a pesticide, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

As with any chemical compound, handling “Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and eye protection, in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a lead compound in the development of new drugs or materials .

properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S2/c1-10-7-8-11(9-13(10)18)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZQBZAGMBHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.